![molecular formula C9H16N2O4 B3168494 1-((tert-Butoxycarbonyl)amino)azetidine-3-carboxylic acid CAS No. 929973-07-9](/img/structure/B3168494.png)
1-((tert-Butoxycarbonyl)amino)azetidine-3-carboxylic acid
Overview
Description
“1-((tert-Butoxycarbonyl)amino)azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C9H16N2O4 and a molecular weight of 216.24 . It is also known by its IUPAC name, 1-[(tert-butoxycarbonyl)amino]-3-azetidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16N2O4/c1-9(2,3)15-8(14)10-11-4-6(5-11)7(12)13/h6H,4-5H2,1-3H3,(H,10,14)(H,12,13) . This code provides a detailed representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a predicted melting point of 115.61°C and a predicted boiling point of 329.72°C . Its density is approximately 1.3 g/cm3, and it has a refractive index of n20D 1.52 .Scientific Research Applications
- Application : The compound serves as a rigid linker in PROTAC (PROteolysis TArgeting Chimeras) development. PROTACs are molecules designed to selectively degrade specific proteins by recruiting them to the cellular degradation machinery. They hold promise for treating diseases related to protein dysregulation, including cancer and neurodegenerative disorders .
- Application : 1-((tert-Butoxycarbonyl)amino)azetidine-3-carboxylic acid is utilized in the synthesis of chemical conjugates. These conjugates combine different molecules (e.g., drugs, imaging agents, or targeting ligands) to enhance their properties or achieve specific biological effects. The compound’s unique structure makes it a valuable building block for such conjugates.
- Application : Researchers employ this compound as an important building block in organic synthesis. Its functional groups allow for versatile modifications, enabling the creation of diverse molecules. These synthesized compounds can serve as intermediates for drug discovery, materials science, and other applications.
- Application : Due to its amino acid-like structure, 1-((tert-Butoxycarbonyl)amino)azetidine-3-carboxylic acid is used in peptide chemistry. It can be incorporated into peptides during solid-phase peptide synthesis (SPPS) to introduce specific functionalities or enhance peptide stability .
- Application : Researchers explore the compound’s potential in drug delivery systems. By attaching drugs or therapeutic agents to its backbone, they aim to improve drug solubility, stability, and targeted delivery to specific tissues or cells .
- Application : Isotopically labeled versions of this compound can be used in metabolic studies, proteomics, and pharmacokinetics. Researchers can track the fate of the labeled compound within biological systems, providing insights into metabolism and drug distribution .
- Application : The compound’s azetidine ring can participate in click reactions, facilitating bioconjugation. Researchers use it to link biomolecules (e.g., proteins, nucleic acids) with other functional molecules, enabling the development of diagnostics, imaging agents, and therapeutics .
- Application : Its structural resemblance to amino acids makes it valuable for designing peptidomimetics—molecules that mimic peptide structures but offer improved stability and bioavailability. Researchers explore its use in developing novel drugs and therapeutic agents .
PROTAC Development and Targeted Protein Degradation
Chemical Conjugates
Organic Synthesis
Peptide Chemistry
Drug Delivery Systems
Stable Isotope Labeling
Bioconjugation and Click Chemistry
Peptidomimetics and Drug Design
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-9(2,3)15-8(14)10-11-4-6(5-11)7(12)13/h6H,4-5H2,1-3H3,(H,10,14)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQHSNHVWQKJLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN1CC(C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((tert-Butoxycarbonyl)amino)azetidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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